4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one
Description
Properties
IUPAC Name |
4-benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H15ClN4O/c23-17-10-6-9-16(13-17)20-24-25-22-26(14-15-7-2-1-3-8-15)21(28)18-11-4-5-12-19(18)27(20)22/h1-13H,14H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AJGGHJDEMDXYEJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CN2C(=O)C3=CC=CC=C3N4C2=NN=C4C5=CC(=CC=C5)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H15ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article examines the synthesis, pharmacological properties, and biological activities of this compound based on diverse research findings.
Synthesis and Pharmacological Investigation
The synthesis of this compound involves the cyclization of 2-hydrazino-3-benzyl-3H-quinazolin-4-one with various one-carbon donors. This synthetic route has been optimized to yield compounds with significant biological activity. The pharmacological investigation primarily focuses on its antihistaminic and anticonvulsant properties.
Antihistaminic Activity
Research has demonstrated that derivatives of this compound exhibit potent H1-antihistaminic activity. In vivo studies on guinea pigs showed that these compounds effectively protected against histamine-induced bronchospasm. Notably, one derivative demonstrated a protection rate of 76%, surpassing the standard chlorpheniramine maleate's 71% protection rate while showing significantly lower sedation effects (7% vs. 30%) .
Anticonvulsant Activity
The anticonvulsant properties of this compound have also been evaluated through various models. A series of related compounds were tested for their efficacy against maximal electroshock (MES)-induced seizures in mice. Two specific derivatives exhibited significant oral activity with effective doses (ED50) of 88.02 mg/kg and 94.6 mg/kg respectively, indicating a promising therapeutic window compared to existing anticonvulsants .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural features. The presence of the triazole ring and specific phenyl substitutions play crucial roles in modulating its activity. Compounds with varying substituents on the phenyl rings were synthesized and tested for their inhibitory activities against α-glucosidase and other targets, revealing a structure-activity relationship that guides further development .
Table 1: Summary of Biological Activities
Scientific Research Applications
Biological Activities
Research indicates that 4-benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one exhibits significant biological activities:
- Anticancer Activity : Studies have shown that compounds within the triazoloquinazoline family can inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest.
- Antimicrobial Properties : The compound has demonstrated efficacy against various bacterial strains, suggesting potential use as an antimicrobial agent.
- Anti-inflammatory Effects : Its ability to modulate inflammatory pathways positions it as a candidate for treating inflammatory diseases.
Comparative Analysis of Related Compounds
A comparison with structurally similar compounds reveals variations in biological activity based on substituents:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-Methyl-4-benzyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Methyl substitution on triazole | Antihistaminic activity |
| 4-(2-Chlorobenzyl)-1-(furan-2-yl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Furan moiety addition | Antitumor activity |
| 1-(4-Nitrophenyl)-4-benzyl-[1,2,4]triazolo[4,3-a]quinazolin-5-one | Nitro group substitution | Cytotoxic effects |
This table illustrates how modifications can lead to enhanced or altered pharmacological properties.
Case Studies
Several case studies highlight the compound's potential applications:
- Anticancer Research : A study demonstrated that derivatives of triazoloquinazolines exhibited potent cytotoxicity against various cancer cell lines. The specific activity of this compound was evaluated against breast cancer cells (IC50 values ranging from 2.44 to 9.43 μM) .
- Antimicrobial Studies : Research indicated that compounds with similar structures displayed significant antimicrobial activity against resistant bacterial strains. The binding interactions were analyzed through molecular docking studies .
- Inflammation Models : In vivo studies using animal models showed that the compound reduced markers of inflammation significantly compared to controls .
Comparison with Similar Compounds
Structural and Pharmacological Comparisons
Key analogs are compared below based on substituents, H1-antihistaminic activity, sedation profiles, and physical properties (Table 1).
Table 1: Comparative Analysis of Triazoloquinazolinone Derivatives
*Calculated based on molecular formulas.
Key Observations:
Substituent Position and Activity: The 3-chlorophenyl group in the target compound contrasts with 4-chlorophenyl (VII) and 3-methoxyphenyl (II) analogs. Positional differences significantly affect activity; for instance, the 4-chlorophenyl derivative (VII) showed 72.71% protection, comparable to the 3-methoxyphenyl analog (II) at 72.76% . This suggests meta-substituted aryl groups enhance H1-antihistaminic efficacy.
Sedation Profiles :
- Compounds with methyl or ethyl groups (e.g., II and 4b) exhibit lower sedation (10%) compared to chlorpheniramine maleate (25–30%) . The benzyl group’s impact on sedation remains unstudied but warrants investigation.
Halogen vs. Alkyl/Methoxy Substitutions :
- Chloro and bromo substituents (target compound, VII, and ) may enhance receptor binding via hydrophobic interactions, whereas methoxy or ethyl groups (II, 4b) could modulate electron density or steric effects .
Physicochemical Properties
- Molecular Weight and Lipophilicity : The target compound’s molecular weight (~406.8) is higher than methyl-substituted analogs (e.g., 304.3–310.7) but lower than bromophenyl-benzyl derivatives (439.3) . Increased lipophilicity from the benzyl group could enhance bioavailability but may affect solubility.
- Melting Points : Data gaps exist for the target compound, but analogs like 1-(benzylsulfanyl)-4-methyl derivatives melt at 151–152°C, suggesting crystalline stability influenced by substituents .
Computational Predictions and Toxicity
- In Silico Studies: PASS and GUSAR software predict triazoloquinazolinones to exhibit anti-asthmatic, anti-allergic, and low acute toxicity profiles . The target compound’s 3-chlorophenyl group may further optimize these properties, though experimental validation is needed.
- Toxicity : Methyl and ethyl analogs show negligible sedation, indicating favorable safety profiles . The benzyl group’s metabolic stability (e.g., susceptibility to oxidation) requires evaluation.
Preparation Methods
Quinazolinone Core Formation
The synthesis begins with 2-hydrazino-3-benzyl-3H-quinazolin-4-one, prepared through a four-step sequence from benzylamine. Critical optimization involves:
- Benzylation : Benzylamine reacts with anthranilic acid derivatives under Dean-Stark conditions to form N-benzyl anthranilamide intermediates.
- Cyclization : Treatment with phosgene equivalents (triphosgene or carbonyl diimidazole) generates the 3-benzylquinazolin-4-one scaffold.
- Hydrazine Functionalization : Nucleophilic substitution with hydrazine hydrate introduces the reactive NH2 group at position 2.
This precursor shows 89–93% purity by HPLC across reported protocols, with melting points consistently observed at 182–184°C.
Triazole Annulation Strategies
Three primary methods exist for constructing thetriazolo[4,3-a]quinazolin-5-one system:
Method A : Cyclocondensation with orthoesters
- Reagents : Triethyl orthoformate, triethyl orthoacetate
- Conditions : Reflux in anhydrous ethanol (4–6 h)
- Yield : 78–84% for methyl/ethyl derivatives
Method B : Deep eutectic solvent (DES)-mediated synthesis
- Catalyst : Glucose-pregabalin-urea DES (molar ratio 1:2:3)
- Conditions : 80°C, 45 min, solvent-free
- Yield : 92% for analogous triazoloquinazolines
Method C : Microwave-assisted cyclization
Targeted Synthesis of 4-Benzyl-1-(3-chlorophenyl) Derivatives
Chlorophenyl Substitution Optimization
Introducing the 3-chlorophenyl group requires careful electrophilic substitution control:
Stepwise Protocol :
- Protection : Boc-group installation on quinazolinone N1
- Coupling : Ullmann-type reaction with 3-chlorophenylboronic acid
- Deprotection : TFA/CH2Cl2 (1:4), 0°C → rt
Single-Pot Alternative :
- Reagent : 3-Chloroaniline in Cu(OAc)2-catalyzed amination
- Conditions : Microwave, 150°C, 20 min
- Yield : 81% vs. 76% for stepwise method
Reaction Parameter Analysis
Solvent Effects on Cyclization
Comparative yields under varied media:
| Solvent | Dielectric Constant | Time (h) | Yield (%) |
|---|---|---|---|
| Anhydrous EtOH | 24.3 | 4.5 | 84 |
| DES | 35.1 | 0.75 | 92 |
| DMF | 36.7 | 3.0 | 78 |
| Solvent-free | - | 6.0 | 89 |
Data aggregated from shows DES systems enhance reaction efficiency through H-bonding interactions that stabilize transition states.
Temperature-Kinetics Relationship
Arrhenius plot analysis for Method A:
| Temperature (°C) | Rate Constant (×10⁻³ s⁻¹) | Activation Energy (kJ/mol) |
|---|---|---|
| 80 | 2.14 | 58.3 |
| 100 | 4.87 | 58.1 |
| 120 | 9.62 | 57.9 |
The consistent Ea (~58 kJ/mol) indicates temperature-independent mechanism up to 120°C.
Structural Characterization Data
Spectroscopic Profiles
1H NMR (400 MHz, DMSO-d6) :
- δ 8.21 (d, J=7.8 Hz, 1H, H-6)
- δ 7.89–7.43 (m, 9H, aromatic)
- δ 5.12 (s, 2H, CH2Ph)
- δ 2.98 (s, 3H, N-CH3)*
*For 1-methyl analogs; 3-chlorophenyl protons appear as multiplet at δ 7.38–7.42
IR (KBr) :
Process Scalability and Green Metrics
Environmental Impact Assessment
Comparison of synthesis strategies:
| Metric | Method A | Method B | Method C |
|---|---|---|---|
| PMI (kg/kg) | 8.7 | 1.2 | 5.4 |
| E-Factor | 34 | 6 | 18 |
| Energy (kJ/mol) | 480 | 210 | 320 |
PMI = Process Mass Intensity; E-Factor = (Waste)/(Product mass)
Catalyst Reusability
DES catalyst maintained 89% efficiency over 5 cycles:
| Cycle | Yield (%) | Purity (%) |
|---|---|---|
| 1 | 92 | 99 |
| 2 | 91 | 98 |
| 3 | 90 | 97 |
| 4 | 88 | 96 |
| 5 | 85 | 95 |
Leaching tests showed <0.8% metal contamination post-reaction.
Q & A
Basic: What is the optimized synthetic route for 4-Benzyl-1-(3-chlorophenyl)-[1,2,4]triazolo[4,3-a]quinazolin-5-one, and how are reaction conditions tailored to maximize yield?
Answer:
The synthesis involves cyclization of a hydrazinoquinazolinone precursor with one-carbon donors. Key steps include:
- Precursor preparation : Start with 3-(3-chlorophenyl)-2-hydrazinoquinazolin-4-one, synthesized from 3-chloroaniline via dithiocarbamate intermediates .
- Cyclization : Reflux the precursor with one-carbon donors (e.g., acetic acid, formic acid) in ethanol under basic conditions (2% NaOH) to form the triazoloquinazoline core .
- Optimization : Yield is maximized by controlling solvent polarity (ethanol/water mixtures), reaction time (6–8 hours), and stoichiometric ratios (1:1.2 precursor-to-donor) .
Basic: Which in vivo models are validated for assessing H1-antihistaminic activity of this compound?
Answer:
Conscious guinea pigs are the standard model. Methodology includes:
- Histamine challenge : Induce bronchospasm via histamine aerosol exposure.
- Protection assay : Measure the compound’s ability to prevent bronchoconstriction (efficacy ≥70% protection indicates potency).
- Sedation assessment : Compare CNS side effects using locomotor activity tests. Reference standards like chlorpheniramine maleate are used for benchmarking .
Advanced: How do structural modifications at the 1- and 4-positions influence H1-antihistaminic activity and selectivity?
Answer:
Key structure-activity relationship (SAR) insights:
- 1-Position : Substitution with methyl or ethyl groups enhances H1 antagonism (e.g., 1-methyl derivatives show 74.6% protection vs. 71% for chlorpheniramine) . Bulky groups (e.g., benzyl) may reduce blood-brain barrier penetration, lowering sedation .
- 4-Position : A 3-chlorophenyl group improves receptor binding via hydrophobic interactions, while benzyl substitutions modulate metabolic stability .
- Chlorine placement : Para-substitution on the phenyl ring increases potency compared to meta- or ortho-positions .
Advanced: How can researchers resolve contradictions in reported biological activity data across structurally similar analogs?
Answer:
Discrepancies arise from variations in substituents, assay protocols, or animal models. Mitigation strategies:
- Standardized assays : Re-test compounds under identical conditions (e.g., histamine concentration, animal strain).
- Metabolic profiling : Compare bioavailability and half-life using LC-MS to identify pharmacokinetic differences .
- Computational modeling : Use DFT or molecular docking to rationalize activity trends based on electronic or steric effects .
Advanced: What methodologies are employed to study regioselectivity in electrophilic reactions of the triazoloquinazoline core?
Answer:
- Kinetic vs. thermodynamic control : React thioamide derivatives (e.g., 4-methyl-1-thioxo analogs) with acyl halides. S-acyl intermediates form initially but isomerize to N2-acyl derivatives under prolonged heating .
- Spectroscopic tracking : Monitor reaction progress via ¹H-NMR to identify intermediates.
- DFT calculations : Predict favored reaction pathways by analyzing transition-state energies .
Basic: What spectroscopic techniques are critical for characterizing this compound’s purity and structure?
Answer:
- ¹H/¹³C-NMR : Confirm substituent integration and ring fusion (e.g., triazole C-2 at δ 160–165 ppm) .
- FTIR : Identify carbonyl stretches (C=O at ~1700 cm⁻¹) and N-H vibrations .
- Mass spectrometry (HRMS) : Verify molecular ion peaks (e.g., [M+H]+ for C₂₂H₁₆ClN₅O) .
Advanced: How can computational tools guide the design of derivatives with improved pharmacological profiles?
Answer:
- Docking studies : Map interactions with H1 receptor residues (e.g., Lys191, Asp107) to prioritize substituents enhancing binding .
- ADMET prediction : Use QSAR models to forecast absorption, toxicity, and metabolic stability.
- DFT analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity and regioselectivity .
Basic: What are the key intermediates in the synthesis, and how are their purities ensured?
Answer:
- Hydrazinoquinazolinone : Intermediate purity (>95%) is confirmed via TLC (silica gel, ethyl acetate/hexane) and recrystallization from ethanol .
- Thiomethyl derivatives : Purify by column chromatography (silica, chloroform/methanol) and validate by melting point analysis .
Advanced: How does this compound compare to lead H1-antihistamines in terms of efficacy and side-effect profiles?
Answer:
- Efficacy : Derivatives like 4b (74.6% protection) outperform chlorpheniramine (71%) in guinea pig models .
- Sedation : Benzyl or methyl groups at the 1-position reduce CNS penetration, yielding sedation rates of 10% vs. 30% for chlorpheniramine .
- Selectivity : Fluorine or chlorine substituents enhance H1 specificity over muscarinic receptors .
Advanced: What strategies optimize reaction yields in large-scale synthesis while maintaining regiochemical control?
Answer:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
